3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide
Description
This compound features a complex heterocyclic scaffold with a fused imidazo[1,2-c]quinazolin-3-one core. The structure includes:
- A sulfanyl bridge (-S-) at position 5 of the imidazo[1,2-c]quinazolinone ring, linked to a carbamoylmethyl group substituted with a 4-fluorophenyl moiety.
- A propanamide side chain at position 2 of the core, terminating in an N-(furan-2-yl)methyl group.
The molecule’s design integrates pharmacophores known for targeting enzyme active sites, particularly those involving sulfhydryl or amide interactions. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the furan-2-ylmethyl moiety may contribute to π-π stacking interactions with aromatic residues in target proteins .
Properties
IUPAC Name |
3-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN5O4S/c27-16-7-9-17(10-8-16)29-23(34)15-37-26-31-20-6-2-1-5-19(20)24-30-21(25(35)32(24)26)11-12-22(33)28-14-18-4-3-13-36-18/h1-10,13,21H,11-12,14-15H2,(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHTUXOOSQSFEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC(=O)NC4=CC=C(C=C4)F)CCC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 4-fluorophenyl group in the target compound offers a balance of electronegativity and steric bulk compared to chloro or methoxy substituents in analogues .
- Synthetic Accessibility :
Bioactivity and Molecular Similarity
- Similarity Metrics: Using Tanimoto coefficients (), the target compound shares >70% structural similarity with CAS 1037293-46-1 (chloro-methoxy variant) due to conserved imidazo[1,2-c]quinazolinone cores and sulfanyl-carbamoyl motifs . Molecular networking () clusters it with analogues containing fused nitrogen heterocycles (e.g., thiazolo-triazoles in CAS 690960-07-7), suggesting overlapping bioactivity profiles .
- Predicted Pharmacokinetics: The 4-fluorophenyl group improves metabolic stability over non-halogenated analogues (e.g., CAS 1104841-85-1), as fluorination reduces cytochrome P450-mediated oxidation . The furan-2-ylmethyl group may enhance solubility compared to bulkier aryl termini (e.g., benzothiazole in CAS 690960-07-7) .
Computational and Experimental Validation
- QSAR Models: and highlight that the target compound’s imidazo[1,2-c]quinazolinone core aligns with QSAR models for kinase inhibitors, with substituent variations fine-tuning selectivity .
- NMR and LCMS Data :
- 1H-NMR shifts for the furan-2-ylmethyl group (δ ~7.4–7.6 ppm) and fluorophenyl protons (δ ~6.8–7.2 ppm) match patterns in and , confirming regiochemical fidelity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
